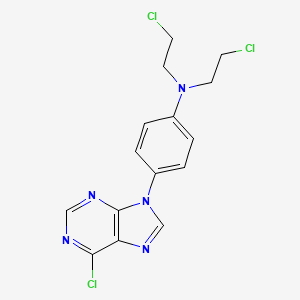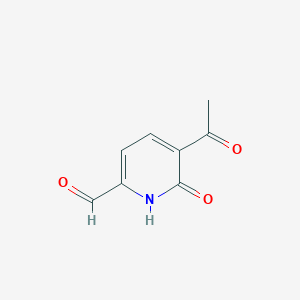
1-Cyclobutyl-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-3,5-dimethoxybenzene is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol It is characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions and a cyclobutyl group at the 1 position
Preparation Methods
The synthesis of 1-Cyclobutyl-3,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 3,5-dimethoxybenzene with cyclobutyl halides under acidic conditions to introduce the cyclobutyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Cyclobutyl-3,5-dimethoxybenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols.
Scientific Research Applications
1-Cyclobutyl-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3,5-dimethoxybenzene involves its interaction with specific molecular targets. The methoxy groups and the cyclobutyl ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Cyclobutyl-3,5-dimethoxybenzene can be compared with other similar compounds such as:
1-Cyclobutyl-3,4-dimethoxybenzene: Differing only in the position of the methoxy groups, this compound may exhibit different reactivity and biological activity.
1-Cyclobutyl-3,5-dimethoxyphenyl derivatives: These compounds have additional functional groups attached to the phenyl ring, which can significantly alter their chemical and biological properties.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-cyclobutyl-3,5-dimethoxybenzene |
InChI |
InChI=1S/C12H16O2/c1-13-11-6-10(9-4-3-5-9)7-12(8-11)14-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
XIHIFCRUOAVSNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


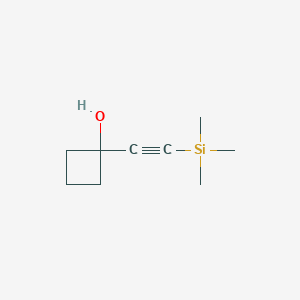

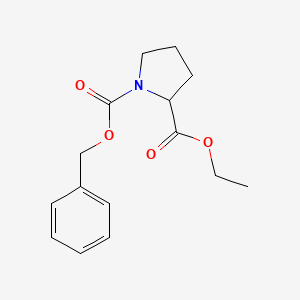
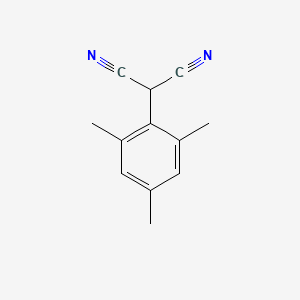
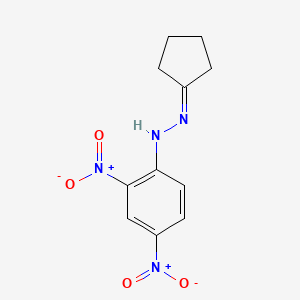
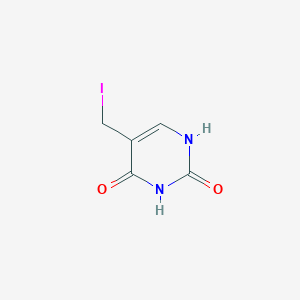

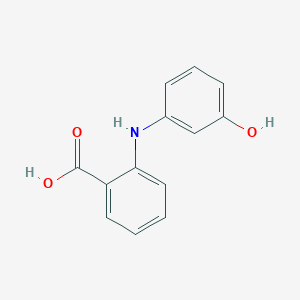

![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
